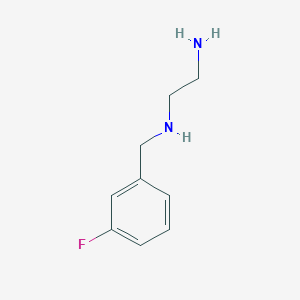

N-(3-Fluorobenzyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMQZYIHOTTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562641 | |

| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123566-39-2 | |

| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes to N-(3-Fluorobenzyl)ethane-1,2-diamine

Direct synthesis methods involve the coupling of two primary synthons: a 3-fluorobenzyl source and an ethane-1,2-diamine unit. The two most prominent approaches are reductive amination and direct alkylation.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents a primary route for synthesizing this compound. organic-chemistry.org This process typically involves two main steps: the initial reaction of an aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

For the synthesis of the target compound, 3-fluorobenzaldehyde (B1666160) is reacted with ethane-1,2-diamine. The initially formed Schiff base (imine) is subsequently reduced in the same reaction vessel (in situ). A key challenge in this reaction is controlling the stoichiometry to favor mono-benzylation over the formation of the double-benzylated product, N,N'-bis(3-fluorobenzyl)ethane-1,2-diamine. Using a large excess of ethane-1,2-diamine can help to minimize this side reaction.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reaction conditions. masterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful as they can selectively reduce the imine in the presence of the unreacted aldehyde, which simplifies the procedure. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is also a viable, though often more vigorous, method. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Citations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Cost-effective, common reagent. Can also reduce the starting aldehyde if conditions are not controlled. | masterorganicchemistry.comyoutube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for imines over aldehydes; allows for one-pot reactions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | Mild and selective, good alternative to NaBH₃CN to avoid cyanide waste. | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl Acetate | Clean reaction with water as the only byproduct; can sometimes lead to de-benzylation or other side reactions. | youtube.com |

Direct N-alkylation of ethane-1,2-diamine with a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride, is another synthetic route. This reaction is a nucleophilic substitution where the amine nitrogen attacks the benzylic carbon, displacing the halide leaving group.

A significant challenge in this approach is controlling the degree of alkylation. masterorganicchemistry.com Because the primary amine of ethane-1,2-diamine reacts to form a secondary amine product, this product is often more nucleophilic than the starting material, leading to a high propensity for di-alkylation. masterorganicchemistry.com To favor the desired mono-alkylated product, a large excess of the diamine is typically used. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Research into the N-alkylation of ethylenediamine (B42938) has explored various catalytic systems to improve efficiency and selectivity. For instance, while not specific to 3-fluorobenzyl groups, studies on the alkylation of ethylenediamine with alcohols using a CuO-NiO/γ-Al₂O₃ catalyst demonstrate the "borrowing hydrogen" approach, where the alcohol is temporarily oxidized to an aldehyde for the reductive amination sequence. researchgate.netresearchgate.net Such catalytic methods can offer greener alternatives to the use of alkyl halides.

Multicomponent and Telescoped Synthetic Pathways

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste. Multicomponent reactions (MCRs) and telescoped (or one-pot) syntheses are powerful strategies that align with these goals. taylorfrancis.com

An MCR could theoretically be designed to produce this compound or its derivatives by combining three or more starting materials in a single operation. acs.org For example, a reaction involving 3-fluorobenzaldehyde, ethane-1,2-diamine, and a third reactive partner could potentially assemble a more complex scaffold based on the target structure in one pot. nih.gov

Preparation of this compound Derivatives and Analogs

The synthetic routes to this compound are readily adaptable for creating a library of analogous compounds by modifying either the benzyl (B1604629) group or the diamine backbone.

Modification of the benzyl portion of the molecule is straightforwardly achieved by selecting different substituted benzaldehydes for reductive amination or substituted benzyl halides for alkylation. This allows for the systematic investigation of electronic and steric effects on the properties of the final compound. For instance, a synthesis starting from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998), followed by reduction, yields a diamine with a significantly different electronic profile on the aromatic ring. mdpi.com

Table 2: Examples of Benzyl Moiety Precursors for Analog Synthesis

| Precursor Aldehyde (for Reductive Amination) | Precursor Halide (for Alkylation) | Resulting Moiety |

|---|---|---|

| Benzaldehyde (B42025) | Benzyl bromide | N-Benzyl |

| 4-Chlorobenzaldehyde | 4-Chlorobenzyl chloride | N-(4-Chlorobenzyl) |

| 4-Methoxybenzaldehyde | 4-Methoxybenzyl chloride | N-(4-Methoxybenzyl) |

| 3,5-Bis(trifluoromethyl)benzaldehyde | 3,5-Bis(trifluoromethyl)benzyl bromide | N-(3,5-Bis(trifluoromethyl)benzyl) |

The diamine portion of the molecule can also be altered to produce a range of analogs. This can be accomplished by substituting ethane-1,2-diamine with other diamines in the initial synthetic step. For example, using propane-1,3-diamine would yield N-(3-fluorobenzyl)propane-1,3-diamine. researchgate.net

Further modifications can be made to the diamine backbone itself. For example, N-methylation of one of the nitrogen atoms can be performed post-synthesis. nih.gov More complex backbone modifications can be introduced through multi-step synthetic sequences. A patent describes a method for producing N-substituted ethylenediamine derivatives that involves a Michael addition of an amine to ethyl acrylate, followed by hydrazinolysis and a Curtius rearrangement, offering a versatile if lengthy route to backbone-modified structures. google.com

Formation of Schiff Bases via Condensation Reactions

The general synthetic procedure for forming Schiff bases from a diamine involves the dropwise addition of an aldehyde to a solution of the diamine, often in a solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature for a period of time to allow for the condensation to occur. The formation of the imine is often confirmed by the disappearance of the carbonyl and amine group peaks and the appearance of a characteristic peak for the azomethine group (C=N) in the infrared (IR) spectrum.

The reaction mechanism initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. The final step involves the deprotonation of the nitrogen atom by a base (such as another amine molecule) to yield the neutral Schiff base and regenerate the acid catalyst.

Detailed research findings on the condensation reactions of this compound would typically include data on reaction yields, optimal catalysts, solvent effects, and spectroscopic characterization of the resulting Schiff base products. Such data would be crucial for understanding the reactivity of the diamine and for the further application of its Schiff base derivatives in areas like coordination chemistry and medicinal chemistry.

Based on analogous reactions, a hypothetical reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO) is presented below. It is important to note that since this compound possesses two primary amine groups, the reaction can potentially lead to the formation of mono- or di-Schiff bases depending on the stoichiometry of the reactants.

Hypothetical Reaction Data

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Reaction Conditions |

| This compound | R-CHO (Generic Aldehyde) | N-(3-Fluorobenzyl)-N'-(arylmethylene)ethane-1,2-diamine | Methanol, Room Temp, 2-4h |

| This compound | R,R'-C=O (Generic Ketone) | N-(3-Fluorobenzyl)-N'-(alkylidene)ethane-1,2-diamine | Ethanol, Reflux, Acid catalyst |

Structural Elucidation and Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of N-(3-Fluorobenzyl)ethane-1,2-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's carbon-hydrogen framework and the influence of the fluorine substituent.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound typically shows distinct signals corresponding to the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, and the ethylenediamine (B42938) backbone protons. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the aromatic ring current.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.90-7.35 | m | 4H |

| Benzyl (B1604629) CH₂ | 3.78 | s | 2H |

| Ethylenediamine CH₂ | 2.89 | t | 2H |

| Ethylenediamine CH₂ | 2.68 | t | 2H |

| NH/NH₂ | 1.60 | br s | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound displays signals for each unique carbon atom, including those in the aromatic ring, the benzylic position, and the ethylenediamine chain. The presence of the fluorine atom on the benzene (B151609) ring introduces characteristic splitting patterns for the aromatic carbons due to carbon-fluorine coupling.

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-F | 163.1 (d, ¹JCF = 243 Hz) |

| Aromatic C | 142.5 (d, ³JCF = 7 Hz) |

| Aromatic CH | 129.8 (d, ³JCF = 8 Hz) |

| Aromatic CH | 122.9 |

| Aromatic CH | 114.2 (d, ²JCF = 21 Hz) |

| Aromatic CH | 113.8 (d, ²JCF = 21 Hz) |

| Benzyl CH₂ | 53.4 |

| Ethylenediamine CH₂ | 49.8 |

| Ethylenediamine CH₂ | 41.7 |

Note: The 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine nuclei.

¹⁹F NMR is a highly sensitive technique used to specifically observe the fluorine atom. For this compound, the ¹⁹F NMR spectrum shows a single resonance, confirming the presence of one fluorine atom. The chemical shift provides information about the electronic environment around the fluorine atom on the benzyl group.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton signals to their attached carbons.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as conformational changes. For this compound, VT-NMR could be used to study the rotation around the C-N bonds and the inversion of the nitrogen atoms. Changes in the NMR spectrum as a function of temperature can reveal the energy barriers associated with these conformational interchanges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would provide precise information regarding the three-dimensional arrangement of atoms in the crystal. This analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. The resulting data would include exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and solid-state conformation.

The crystal packing is primarily governed by a network of intermolecular interactions that stabilize the lattice structure. mdpi.comias.ac.in The most significant of these are hydrogen bonds. The primary (-NH₂) and secondary (-NH-) amine groups act as hydrogen bond donors, while the nitrogen lone pairs serve as acceptors, leading to the formation of robust N-H···N hydrogen bond networks that link adjacent molecules. researchgate.net

π-π Stacking: The aromatic fluorophenyl rings can stack on top of each other in either a parallel or offset fashion, contributing to crystal stability. cam.ac.uk

C-H···π Interactions: Hydrogen atoms from the aliphatic ethylenediamine chain can interact with the electron-rich face of the aromatic rings of neighboring molecules.

C-H···F Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and the electronegative fluorine atom can also influence the crystal packing arrangement. researchgate.neted.ac.uk

These combined interactions dictate how the molecules arrange themselves, influencing physical properties such as melting point and solubility.

Reactivity and Chemical Transformations

Amine Reactivity in N-(3-Fluorobenzyl)ethane-1,2-diamine

The ethylenediamine (B42938) portion of the molecule contains both a primary and a secondary amine, each possessing a lone pair of electrons on the nitrogen atom. This makes them effective nucleophiles and bases, capable of participating in a variety of chemical reactions.

The amine groups in this compound readily act as nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of more complex derivatives. For instance, the primary amine can engage in nucleophilic substitution with alkyl halides or other substrates bearing a good leaving group.

A comparable synthetic approach is seen in the preparation of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, where a primary amine displaces a fluorine atom on an activated 1-fluoro-2-nitrobenzene (B31998) ring in a nucleophilic aromatic substitution reaction. researchgate.net Similarly, the primary amine of this compound can be alkylated or acylated through reactions with appropriate electrophiles. The secondary amine can also undergo similar reactions, although its reactivity may be slightly sterically hindered compared to the terminal primary amine.

The nitrogen atoms of the diamine moiety can be exhaustively alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the amine with an excess of an alkylating agent, such as an alkyl halide. Both the primary and secondary amines can be quaternized, potentially leading to the formation of a di-quaternary ammonium salt where both nitrogen atoms carry a positive charge. The development of quaternary ammonium compounds is a viable and promising strategy in various applications, including the design of antibody-drug conjugates. nih.gov

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govbanglajol.info This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.gov

This transformation is a widely used method in coordination chemistry and organic synthesis. nih.gov Schiff bases derived from diamines and various aldehydes are of significant interest due to their roles as versatile ligands. nih.govresearchgate.net The reaction is typically catalyzed by acid or base and can often be driven to completion by removing the water formed during the reaction. For this compound, the reaction selectively occurs at the more reactive primary amine.

Below is a table illustrating potential Schiff base products from the reaction of this compound with various carbonyl compounds.

| Reactant (Aldehyde/Ketone) | Product (Schiff Base/Imine) |

| Benzaldehyde (B42025) | (E)-N'-benzylidene-N-(3-fluorobenzyl)ethane-1,2-diamine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (E)-2-(((2-((3-fluorobenzyl)amino)ethyl)imino)methyl)phenol |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-N-(3-fluorobenzyl)ethane-1,2-diamine |

| Acetone | N'-(propan-2-ylidene)-N-(3-fluorobenzyl)ethane-1,2-diamine |

Aromatic Reactivity of the Fluorobenzyl Moiety

The benzene (B151609) ring of the 3-fluorobenzyl group is susceptible to electrophilic aromatic substitution, and its existing substituents can be chemically modified.

The regiochemical outcome of electrophilic aromatic substitution on the 3-fluorobenzyl ring is directed by the two existing substituents: the fluorine atom and the alkylamine side chain (-CH₂-NH-R).

Fluorine (at C3): As a halogen, fluorine is an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect. It directs incoming electrophiles to positions 2, 4, and 5.

Alkylamine Group (at C1): The benzylamine (B48309) substituent is an activating group and an ortho-, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

The table below summarizes the directing effects on the aromatic ring.

| Position | Effect of -CH₂-NH-R (at C1) | Effect of -F (at C3) | Combined Effect | Predicted Reactivity |

| 2 | Ortho (Activating) | Ortho (Directing) | Strongly Activated & Directed | High |

| 4 | Para (Activating) | Ortho (Directing) | Strongly Activated & Directed | High |

| 5 | Meta (Neutral) | Meta (Neutral) | Neutral | Low |

| 6 | Ortho (Activating) | Para (Directing) | Strongly Activated & Directed | High |

Beyond introducing new groups, existing functional groups on the aromatic ring can be chemically transformed. compoundchem.comresearchgate.net While the fluorine atom is generally stable and not easily displaced, other functional groups that might be introduced via electrophilic substitution can be readily converted. For example, if a nitration reaction were performed on the ring (placing a nitro group at position 2, 4, or 6), this nitro group could subsequently be reduced to an amino group using standard reducing agents like H₂/Pd/C or SnCl₂. compoundchem.com This creates a new site for further chemical modification, such as diazotization followed by substitution. Such interconversions significantly expand the synthetic utility of the this compound scaffold. vanderbilt.edu

Role as a Synthetic Building Block in Complex Organic Synthesis

This compound is a valuable bifunctional building block in modern organic synthesis, prized for its utility in constructing complex molecules, particularly those with applications in medicinal chemistry. Its structure incorporates two key reactive sites within the ethylenediamine moiety—a primary and a secondary amine—which allow for sequential and controlled introduction into larger molecular scaffolds. The presence of a fluorinated benzyl (B1604629) group further enhances its utility, as the inclusion of fluorine is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and lipophilicity. nih.gov

The primary application of this compound as a synthon is in the formation of nitrogen-containing heterocyclic structures and as a linker in multi-component molecules. The diamine functionality is particularly well-suited for condensation and cyclization reactions to create frameworks such as piperazines and related heterocycles, which are core components of many biologically active compounds. nih.govgoogle.com

A prominent example of its application is in the synthesis of novel and potent enzyme inhibitors. Research has demonstrated its use in the creation of a deuterated imidazol-2-amine derivative that functions as a highly effective ALK5 receptor inhibitor. nih.gov The ALK5 receptor is implicated in the progression of cancers and fibrotic diseases, making its inhibitors significant therapeutic candidates. nih.gov In this synthesis, the this compound moiety serves as a crucial component, forming a part of the final complex structure identified as N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine . nih.gov The final compound demonstrated potent inhibitory effects in cellular assays with an IC₅₀ value of 3.5 ± 0.4 nM and showed high oral bioavailability in pharmacokinetic studies in mice. nih.gov

The strategic incorporation of this building block highlights its role in assembling complex molecular architectures designed to interact with specific biological targets.

Table 1: Synthetic Transformations Involving this compound

| Starting Building Block | Reaction Type | Resulting Complex Molecule | Application of Product | Source |

| This compound | Multi-step synthesis involving heterocycle formation | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | Potent ALK5 Receptor Inhibitor for potential use in oncology and fibrosis treatment. | nih.gov |

Coordination Chemistry and Metal Complexation

N-(3-Fluorobenzyl)ethane-1,2-diamine as a Ligand in Metal Coordination

This compound functions as a classic bidentate chelating ligand. The term "bidentate" indicates that the ligand binds to the central metal ion through two donor atoms simultaneously. atlanticoer-relatlantique.caunizin.org In this molecule, the two nitrogen atoms of the ethane-1,2-diamine moiety possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. idc-online.comlibretexts.orglibretexts.org

A key feature of this ligand is its ability to form a stable five-membered ring with the metal ion, a structure known as a chelate. askfilo.comyoutube.com This ring consists of the metal ion, the two nitrogen donor atoms, and the two carbon atoms of the ethylenediamine (B42938) backbone. The formation of such a chelate ring significantly enhances the stability of the resulting complex compared to complexes formed with analogous monodentate ligands (which bind through only one atom). This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. askfilo.comlibretexts.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally follows established procedures for coordination compounds. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. For instance, a methanolic or ethanolic solution of the ligand can be added to a solution of a metal halide (e.g., NiCl₂, CoCl₂) or sulfate, often with gentle heating, to promote the formation of the complex. hspublishing.orgmocedes.org The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these newly synthesized complexes is crucial to confirm their composition and structure. Standard analytical techniques include elemental analysis (to determine the empirical formula), molar conductivity measurements (to establish whether the complex is an electrolyte), and magnetic susceptibility measurements (to determine the number of unpaired electrons on the metal center). pvpcollegepatoda.org Spectroscopic and crystallographic methods provide more detailed insights into the metal-ligand bonding and the three-dimensional structure.

Spectroscopy is a powerful tool for elucidating the nature of the coordination between this compound and a metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands corresponding to N-H and C-N bond vibrations. Upon complexation, the donation of the nitrogen lone pairs to the metal center alters the electron density and bond strengths within the ligand. This change is reflected in the IR spectrum; typically, the N-H stretching and bending frequencies shift (often to lower wavenumbers). Furthermore, new, weaker absorption bands usually appear in the far-infrared region (typically 400-600 cm⁻¹), which are attributed to the formation of new metal-nitrogen (M-N) bonds. hspublishing.org These spectral changes provide direct evidence of coordination.

Table 1: Illustrative IR Spectral Data for a Hypothetical Metal Complex This table shows typical changes observed in IR spectra upon complexation of an N-substituted ethylenediamine ligand.

| Vibration Mode | Typical Wavenumber (Free Ligand) (cm⁻¹) | Typical Wavenumber (Metal Complex) (cm⁻¹) | Interpretation |

| ν(N-H) stretch | 3350 - 3250 | 3250 - 3100 | Shift indicates N-H bond weakening due to N-atom coordination. |

| δ(N-H) bend | ~1600 | Shifted to higher or lower frequency | Change in bending mode confirms participation of the amino group in bonding. |

| ν(M-N) stretch | N/A | 550 - 450 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with partially filled d-orbitals, UV-Vis spectroscopy reveals electronic transitions. The spectra typically display low-intensity bands in the visible region, which are assigned to d-d transitions. The energy and number of these bands provide information about the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion. researchgate.net More intense bands, often found in the ultraviolet region, are attributed to charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). researchgate.net

For a complex such as [M(this compound)₂Cl₂], a common coordination geometry is octahedral, where the central metal ion is coordinated to four nitrogen atoms from two bidentate ligands and two chloride ions. unizin.org Crystallographic studies would confirm the bidentate coordination of the ligand and the formation of the five-membered chelate ring. The analysis typically shows that the ethylenediamine backbone adopts a gauche conformation to accommodate the geometry of the complex. fsu.edu The data also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which influence how the complex molecules pack in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Octahedral Complex This table presents plausible, non-experimental data to illustrate the type of information obtained from X-ray crystallography for a complex like [Ni(N-(3-F-benzyl)en)₂Cl₂].

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Coordination Geometry | Distorted Octahedral | The arrangement of donor atoms around the central metal ion. |

| M-N Bond Length | ~2.10 Å | The distance between the metal center and a coordinated nitrogen atom. |

| M-Cl Bond Length | ~2.45 Å | The distance between the metal center and a coordinated chlorine atom. |

| N-M-N Bite Angle | ~82° | The angle within the chelate ring, which deviates from the ideal 90° in an octahedron due to ring strain. |

Design Principles for Chelating Ligands and Metallamacrocycles

The ethane-1,2-diamine framework is a foundational component in the design of more elaborate chelating ligands. The stability conferred by the five-membered chelate ring makes it a reliable building block in coordination chemistry. youtube.com By modifying the parent diamine structure—for example, by adding substituents like the 3-fluorobenzyl group—chemists can systematically alter the properties of the resulting metal complexes.

These design principles include:

Steric Control: The size of the substituent on the nitrogen atom can influence the coordination number and geometry of the metal complex. Bulky groups can prevent the formation of certain structures or create specific pockets around the metal center.

Electronic Tuning: The electronic nature of the substituent (e.g., the electron-withdrawing fluorine atom on the benzyl (B1604629) ring) can modify the electron density on the nitrogen donor atoms. This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center.

Solubility Modification: Aromatic groups, such as the benzyl group, can be used to increase the solubility of the metal complex in organic solvents.

Furthermore, bidentate ligands like this compound are crucial components in the construction of metallamacrocycles. These are large, ring-like structures composed of alternating metal ions and organic ligands. The defined coordination angle and bridging capability of diamine-based ligands allow for the predictable self-assembly of complex, functional supramolecular architectures.

Catalytic Applications of N 3 Fluorobenzyl Ethane 1,2 Diamine and Its Complexes

Role in Organic Reaction Catalysis

Complexes derived from N-(3-Fluorobenzyl)ethane-1,2-diamine are anticipated to be effective catalysts in a range of organic reactions. The presence of two nitrogen atoms allows for bidentate chelation to a metal center, forming a stable five-membered ring. The fluorobenzyl substituent can influence the electronic properties of the metal center through inductive effects, potentially modulating its catalytic activity.

Transfer hydrogenation is a powerful and widely used method for the reduction of various functional groups, such as ketones, aldehydes, and imines, using readily available hydrogen donor molecules like isopropanol (B130326) or formic acid. Ruthenium, rhodium, and iridium complexes featuring diamine ligands are well-established catalysts for these transformations.

It is conceivable that complexes of this compound with these metals could effectively catalyze the transfer hydrogenation of ketones to their corresponding secondary alcohols. The general catalytic cycle for such a reaction, catalyzed by a ruthenium(II)-diamine complex, is believed to involve the formation of a metal-hydride species as the key intermediate. This hydride is then transferred to the carbonyl carbon of the substrate, leading to the formation of the alcohol product.

A representative example of the potential catalytic performance of a hypothetical [Ru(p-cymene)(this compound)Cl]Cl complex in the transfer hydrogenation of acetophenone (B1666503) is presented in the table below. The data is illustrative and based on typical results observed for similar catalytic systems.

Table 1: Hypothetical Catalytic Performance in Transfer Hydrogenation of Acetophenone

| Entry | Substrate | Catalyst Loading (mol%) | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | 1 | Isopropanol/KOH | 80 | 2 | 95 |

| 2 | 4-Chloroacetophenone | 1 | Isopropanol/KOH | 80 | 3 | 92 |

| 3 | 4-Methoxyacetophenone | 1 | Isopropanol/KOH | 80 | 2.5 | 98 |

Metal complexes containing diamine ligands are also known to catalyze a variety of oxidation reactions. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. For instance, manganese and iron complexes with tetradentate ligands derived from diamines have been shown to catalyze the oxidation of hydrocarbons and alcohols.

A complex of this compound with a suitable metal, such as manganese or iron, could potentially catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using a mild oxidant like hydrogen peroxide. The catalytic cycle would likely involve the formation of a high-valent metal-oxo species, which would then act as the active oxidant.

The following table illustrates the potential efficacy of a hypothetical manganese complex of this compound in the catalytic oxidation of various alcohols.

Table 2: Hypothetical Catalytic Performance in Alcohol Oxidation

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl Alcohol | 2 | H₂O₂ | 50 | 4 | 88 |

| 2 | 1-Phenylethanol | 2 | H₂O₂ | 50 | 5 | 85 |

| 3 | Cyclohexanol | 2 | H₂O₂ | 60 | 6 | 75 |

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. acs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. While the diamine ligand itself is not photoactive, its coordination to a photoactive metal center, such as iridium or ruthenium, can influence the properties of the resulting complex.

It is plausible that an iridium(III) complex bearing this compound could participate in dual catalytic systems, where the photoredox cycle is coupled with another catalytic cycle. For example, in a reductive coupling reaction, the excited photocatalyst could reduce an alkyl halide to generate an alkyl radical, which could then be trapped by an electrophile activated by a Lewis acid co-catalyst. The diamine ligand would play a role in modulating the redox potential and stability of the iridium complex.

Enantioselective Catalysis Potentials

Enantioselective catalysis is a critical area of chemical synthesis, enabling the production of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. A key requirement for an effective enantioselective catalyst is the presence of a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate.

Since this compound is an achiral molecule, it cannot, by itself, induce enantioselectivity in a catalytic reaction. When coordinated to a metal, the resulting complex will also be achiral, unless the coordination geometry itself induces chirality.

However, it is conceivable that this compound could be incorporated into a more complex, chiral ligand architecture. For instance, it could be used as a building block in the synthesis of a larger, chiral macrocyclic ligand. In such a scenario, the chirality would be introduced from other components of the ligand, and the diamine unit would serve to coordinate the metal and influence its electronic properties.

Mechanistic Investigations of Catalytic Cycles

The understanding of catalytic mechanisms is crucial for the rational design and improvement of catalysts. For the potential catalytic applications of this compound complexes discussed above, the mechanistic pathways would be analogous to those established for similar diamine-metal complexes.

In transfer hydrogenation , the mechanism is generally believed to proceed via an outer-sphere or inner-sphere pathway. In the outer-sphere mechanism, the hydride is transferred from the metal-hydride complex to the substrate without prior coordination of the substrate to the metal. In the inner-sphere mechanism, the substrate first coordinates to the metal center, followed by intramolecular hydride transfer. The specific pathway is dependent on the metal, the ligands, and the reaction conditions.

For oxidation reactions catalyzed by metal-diamine complexes, the mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo species. The oxidant, such as hydrogen peroxide, first coordinates to the metal center and is activated. This activated species then transfers an oxygen atom to the substrate.

In photoredox catalysis , the catalytic cycle is initiated by the absorption of a photon by the photocatalyst, leading to an excited state. This excited state can then undergo either oxidative or reductive quenching. In oxidative quenching, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting reduced photocatalyst then reduces the substrate. In reductive quenching, the excited photocatalyst is oxidized by a sacrificial electron acceptor, and the resulting oxidized photocatalyst then oxidizes the substrate. The role of the diamine ligand in these cycles is to tune the photophysical and electrochemical properties of the metal complex.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular structure and properties. frontiersin.orgnih.gov DFT methods are routinely used to model the behavior of molecules like N-(3-Fluorobenzyl)ethane-1,2-diamine, providing a fundamental understanding of its characteristics at the atomic level.

Commonly, hybrid functionals such as B3LYP are employed in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net The optimization process would reveal the planar nature of the fluorobenzyl group and the staggered conformation of the ethylenediamine (B42938) chain, which is typical for minimizing steric hindrance. The resulting optimized structure provides a clear picture of the molecule's electronic distribution and steric profile.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, illustrative data based on typical values for similar molecular structures as specific computational studies on this compound are not widely published.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.47 | |

| N-H | 1.01 | |

| C-C (aliphatic) | 1.54 | |

| **Bond Angles (°) ** | C-C-F | 118.5 |

| C-N-H | 110.0 | |

| H-N-H | 107.0 | |

| C-C-N | 112.0 |

Data is illustrative and based on general values from computational chemistry studies on similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylenediamine moiety and the fluorobenzyl ring. In contrast, the LUMO would likely be distributed over the aromatic ring system. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical, illustrative data as specific computational studies on this compound are not widely published.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Data is illustrative and based on general values from computational chemistry studies on similar molecules.

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. scielo.br This includes vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to specific molecular motions, such as N-H stretching, C-H stretching, and C-F stretching. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical, illustrative data as specific computational studies on this compound are not widely published.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3350 - 3450 |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C-H (aliphatic) | Stretching | 2850 - 2950 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 |

Data is illustrative and based on general values from computational chemistry studies.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.

This type of analysis is particularly useful for flexible molecules like this compound, which has several rotatable single bonds. MD simulations can identify the most populated conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment (e.g., in different solvents). This provides a deeper understanding of the molecule's flexibility and the range of shapes it can adopt, which is crucial for its interactions with other molecules.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties, such as boiling point, solubility, and crystal packing. Computational methods can be used to analyze these non-covalent interactions in detail.

Hydrogen bonding is a critical intermolecular force for this compound. The primary and secondary amine groups (-NH2 and -NH-) of the ethylenediamine moiety act as effective hydrogen bond donors. The nitrogen atoms, with their lone pairs of electrons, and the electronegative fluorine atom on the benzyl (B1604629) ring can act as hydrogen bond acceptors.

Computational analysis can predict the geometry and strength of these hydrogen bonds. These interactions can lead to the formation of complex three-dimensional networks in the solid state, where molecules are linked together in specific arrangements. researchgate.netdoi.org In solution, these hydrogen bonds influence how the molecule interacts with solvent molecules. Understanding the hydrogen bonding network is essential for rationalizing the compound's physical properties and its behavior in biological systems. researchgate.net

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. The analysis generates a three-dimensional surface, known as the Hirshfeld surface, around a molecule. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

The table below illustrates a representative breakdown of intermolecular contacts derived from a Hirshfeld surface analysis of a similar organic molecule. Such an analysis for this compound would be expected to show significant contributions from H···H, H···C/C···H, and H···F/F···H contacts, reflecting the prevalence of these atoms in the structure. The presence of N-H groups would also likely result in significant N···H hydrogen bonding interactions.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. |

| H···C/C···H | ~15-25% | Indicates van der Waals interactions involving the hydrocarbon portions of the molecule. |

| H···F/F···H | ~5-15% | Highlights the role of the fluorine substituent in directing crystal packing through weak hydrogen bonds or dipole-dipole interactions. |

| N···H/H···N | ~5-10% | Corresponds to classical hydrogen bonding involving the diamine moiety, which are crucial for stabilizing the crystal structure. |

| Other (C···C, C···N, etc.) | Balance | Includes weaker π-stacking and other van der Waals forces. |

Computational Modeling of Ligand-Target Interactions

Computational modeling, particularly molecular docking, is a fundamental tool in drug discovery for predicting how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. wikipedia.orgnih.gov This process involves computationally placing the ligand into the binding site of a target protein and evaluating the stability and affinity of the resulting complex using scoring functions. wikipedia.org These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

The goal of molecular docking is to predict the preferred binding mode (pose) and orientation of the ligand within the target's active site. wikipedia.org This provides insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. Such information is invaluable for the rational design of more potent and selective drug candidates. nih.gov

While specific docking studies for this compound were not identified in the provided search results, research on more complex derivatives highlights the utility of its core structure. For instance, a derivative incorporating the N-(3-fluorobenzyl) moiety was identified as a potent inhibitor of the ALK5 receptor, a target implicated in cancer and fibrotic diseases. This suggests that the this compound scaffold can be effectively utilized to orient functional groups within the binding sites of protein kinases.

A typical molecular docking study would involve the following steps:

Preparation of the 3D structure of the ligand (this compound) and the target protein.

Identification of the binding site on the target protein.

Using a docking algorithm to generate a series of possible binding poses for the ligand.

Ranking these poses using a scoring function to identify the most likely binding mode.

Analysis of the top-ranked pose to understand the specific molecular interactions driving the binding.

The results of such a study are often presented in a table summarizing binding energies and key interactions, as shown in the hypothetical example below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| ALK5 Kinase Domain | -8.5 | Lys232, Glu245, Leu340 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase B | -7.9 | Asp73, Asn46, Ile78 | Hydrogen Bond, Electrostatic |

| Acetylcholinesterase | -9.1 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic |

This analysis can guide the chemical modification of the ligand to enhance its binding affinity and selectivity for a specific biological target. researchgate.netpsu.edu

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The synthesis of N-(3-Fluorobenzyl)ethane-1,2-diamine and its derivatives is a critical area of research. A common approach involves the reductive amination of 3-fluorobenzaldehyde (B1666160) with ethane-1,2-diamine. This method, while effective, is the subject of ongoing research to enhance yield, purity, and sustainability.

One documented synthesis of a related, more complex molecule, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, utilizes this compound as a key building block. nih.govnih.govresearchgate.net The synthesis of this larger therapeutic agent highlights the importance of having efficient access to the core diamine structure. nih.govnih.govresearchgate.net

Future research is anticipated to focus on the development of greener synthetic methodologies, potentially employing biocatalysis or flow chemistry to improve the environmental footprint and scalability of the production process.

Exploration of Advanced Catalytic Systems

The inherent structure of this compound, featuring two nitrogen atoms and a flexible ethylenediamine (B42938) backbone, makes it an excellent candidate for use as a ligand in catalysis. While specific studies on this compound are limited, research on analogous N,N'-disubstituted ethylenediamine ligands provides a strong foundation for future exploration.

These ligands are known to form stable complexes with a variety of transition metals, which can then act as catalysts for a range of organic transformations. For instance, palladium(II) complexes with structurally similar ligands have demonstrated significant in vitro antitumoral activity. researchgate.net The electronic properties of the 3-fluorobenzyl group could modulate the catalytic activity of such complexes, a hypothesis that warrants further investigation.

Future work will likely involve the synthesis and characterization of novel metal complexes of this compound and the evaluation of their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and polymerization.

Integration with Materials Science and Supramolecular Chemistry

The integration of this compound into materials science and supramolecular chemistry is a field ripe with potential. The compound's ability to act as a bridging ligand between metal centers could be exploited to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are renowned for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The presence of the fluorine atom can introduce specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in directing the self-assembly of supramolecular structures. The study of supramolecular systems based on difluoroboron-dipyrromethene and macrocyclic compounds highlights the importance of fluorine in designing smart materials. sioc-journal.cn

Deeper Insight into Structure-Reactivity Relationships through Computational and Experimental Synergy

A synergistic approach combining computational modeling and experimental studies will be pivotal in unraveling the structure-reactivity relationships of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and potential energy surfaces of the molecule and its metal complexes.

This theoretical understanding can guide the rational design of new catalysts and materials. For example, computational studies can predict how the fluorine substituent influences the ligand's coordination properties and the subsequent reactivity of the metal center. Experimental validation through techniques like X-ray crystallography and various spectroscopic methods will be essential to confirm and refine these theoretical models.

Investigation of Supramolecular Assembly and Crystal Engineering for Tailored Architectures

The principles of supramolecular assembly and crystal engineering offer a powerful toolkit for designing materials with tailored architectures and functions based on this compound. By carefully controlling non-covalent interactions, it is possible to direct the formation of specific crystalline structures with desired properties. nih.gov

The fluorine atom in the 3-position of the benzyl (B1604629) group can participate in C-H···F and other weak interactions, which can be harnessed to build robust supramolecular networks. nih.gov The study of crystal structures of related fluorinated organic compounds reveals the significant role of these interactions in the solid-state packing. nih.govresearchgate.net

Future research will likely focus on co-crystallization experiments with other molecules to form novel multi-component crystals with unique physical and chemical properties. This could lead to the development of new functional materials for a variety of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Fluorobenzyl)ethane-1,2-diamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a reductive amination or condensation reaction. For example, a Schiff base intermediate can be formed by reacting 3-fluorobenzaldehyde with ethane-1,2-diamine under reflux in ethanol, followed by reduction using NaBH4 or catalytic hydrogenation . Purification often involves column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the fluorobenzyl group (δ ~4.3 ppm for CH2-N) and ethylene diamine backbone (δ ~2.7 ppm) .

- X-ray crystallography : Monoclinic space groups (e.g., P21/n) are common for related diamines, with unit cell parameters (e.g., a = 4.65 Å, b = 23.13 Å) determined via single-crystal diffraction .

- Elemental analysis : Validate C, H, N, and F content (±0.3% error margin) .

Q. How does the fluorobenzyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC. The electron-withdrawing fluorine atom enhances hydrolytic stability compared to non-fluorinated analogs, with <5% degradation observed after 72 hours at pH 7 .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodology : Disorder in the fluorobenzyl or ethylene diamine moieties can complicate refinement. Strategies include:

- Collecting high-resolution data (θ > 25°, Rint < 0.05) at low temperature (100 K) to reduce thermal motion .

- Applying restraints (e.g., DFIX, SIMU) during refinement in SHELXL to model overlapping atoms .

- Cross-validating with spectroscopic data (e.g., IR: νC-F ~1220 cm<sup>−1</sup>) to confirm bond lengths .

Q. How can thermodynamic properties (e.g., ΔvapH, vapor pressure) guide solvent selection for reactions involving this diamine?

- Methodology :

- Transpiration method : Measure vapor pressure (0.1–10 kPa range) at 298–398 K. For N-methyl analogs, ΔvapH ≈ 50–60 kJ/mol, indicating low volatility; thus, high-boiling solvents (e.g., DMF, 153°C) are preferred for reflux reactions .

- Quantum-chemical (QC) calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to predict solubility parameters (δ ≈ 22 MPa<sup>1/2</sup>), aligning with polar aprotic solvents .

Q. What strategies reconcile conflicting biological activity data for metal complexes derived from this diamine?

- Methodology :

- Ligand field analysis : Compare UV-Vis spectra (e.g., d-d transitions for Cu(II) complexes at ~600 nm) to assess coordination geometry discrepancies .

- Dose-response assays : Re-evaluate IC50 values under standardized conditions (e.g., MTT assay, 72-hour exposure) to address variability in cytotoxicity reports .

- DFT studies : Calculate charge distribution (e.g., Mulliken charges on N atoms) to explain differences in binding affinity for targets like topoisomerase II .

Q. How do substituents on the benzyl ring modulate the compound’s efficacy as a ligand in catalysis?

- Methodology :

- Comparative synthesis : Prepare analogs with electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups. For instance, 3-nitro derivatives show enhanced Lewis acidity in Pd(II) complexes, accelerating Suzuki coupling yields by ~15% vs. fluorine-substituted analogs .

- XPS analysis : Binding energy shifts (e.g., Pd 3d5/2 at 337.5 eV) correlate with electron density changes on the metal center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.